molecular formula C6H10N2S B080200 1-propyl-1H-imidazole-2-thiol CAS No. 10583-84-3

1-propyl-1H-imidazole-2-thiol

Cat. No.: B080200
CAS No.: 10583-84-3
M. Wt: 142.22 g/mol
InChI Key: YNDGTXJRYKRKDJ-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C6H10N2S It is characterized by the presence of an imidazole ring substituted with a propyl group at the 1-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-propylimidazole with sulfur sources can yield the desired thiol derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding imidazole derivatives with altered functional groups.

    Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole compounds with various functional groups.

Scientific Research Applications

1-Propyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-2-thiol: Similar structure but with a methyl group instead of a propyl group.

    1-Ethyl-1H-imidazole-2-thiol: Similar structure but with an ethyl group instead of a propyl group.

    1-Butyl-1H-imidazole-2-thiol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 1-Propyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and steric effects, making it distinct from its methyl, ethyl, and butyl analogs.

Properties

IUPAC Name

3-propyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDGTXJRYKRKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406913
Record name 1-propyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10583-84-3
Record name 1,3-Dihydro-1-propyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10583-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-propyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl
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